molecular formula C25H16F2N4O3S B3361275 N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide CAS No. 918504-61-7

N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide

Cat. No.: B3361275
CAS No.: 918504-61-7
M. Wt: 490.5 g/mol
InChI Key: VVOQVEWYXOKLLQ-UHFFFAOYSA-N
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Description

N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide is a compound notable for its structural complexity and multifunctional properties. It belongs to the class of sulfonamides and is characterized by the presence of fluorine atoms and pyrrolo[2,3-b]pyridine, which are significant in contributing to its chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One synthetic route involves:

  • Starting Material: : 3-bromo-2,4-difluoroaniline.

  • Step 1: : Nitration of 3-bromo-2,4-difluoroaniline to obtain 3-bromo-2,4-difluoro-6-nitroaniline.

  • Step 2: : Reduction of the nitro group using a catalyst like palladium on carbon, leading to 3-bromo-2,4-difluoro-6-aminoaniline.

  • Step 3: : Acylation with 3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid chloride to form an amide bond, resulting in the intermediate compound.

  • Step 4: : Final coupling reaction with benzenesulfonyl chloride under basic conditions (such as using triethylamine) yields the target compound.

Industrial Production Methods

Industrial production may involve:

  • Optimization of reaction conditions like temperature, pressure, and solvent to increase yield.

  • Use of continuous flow reactors for better control over reaction parameters.

  • Catalysts to speed up the reaction rates.

  • Solvent recovery systems to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, potentially forming N-oxides.

  • Reduction: : Reduction reactions can target the pyrrolo[2,3-b]pyridine ring.

  • Substitution: : The fluorine atoms and sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Reagents: : Potassium carbonate (K₂CO₃) for base-catalyzed substitution.

Major Products Formed

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Production of amine derivatives.

  • Substitution: : Generation of fluorine-free analogs.

Scientific Research Applications

Chemistry

  • Catalysts: : Used in chemical reactions as a catalyst due to its unique structural features.

  • Ligand Design: : Acts as a ligand in coordination chemistry.

Biology

  • Enzyme Inhibition: : Potential inhibitor for certain enzymes due to its sulfonamide group.

  • Protein Binding Studies: : Useful in studying protein-ligand interactions.

Medicine

  • Pharmacology: : Investigated for therapeutic properties in treating certain diseases.

  • Drug Development: : A candidate for developing new pharmaceuticals.

Industry

  • Material Science: : Used in designing new materials with specific properties.

  • Analytical Chemistry: : Employed in analytical methods to detect other substances.

Mechanism of Action

The compound interacts with biological targets primarily through:

  • Enzyme Inhibition: : The sulfonamide group mimics natural substrates, binding to enzyme active sites.

  • Molecular Pathways: : Alters signaling pathways by inhibiting key enzymes involved in metabolic processes.

  • Binding Affinity: : High binding affinity to specific proteins influences biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,4-Difluorophenyl]benzenesulfonamide: : Lacks the pyrrolo[2,3-b]pyridine structure, leading to different properties.

  • 3-[[(3-Pyridinyl)pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenylsulfonamide: : Shares similarities but lacks the fluorine atoms, altering its reactivity and applications.

Uniqueness

  • Fluorine Atoms: : Increase its lipophilicity and metabolic stability.

  • Pyrrolo[2,3-b]pyridine Core: : Enhances its potential as a pharmacological agent.

  • Sulfonamide Group: : Critical for enzyme inhibition and protein binding properties.

This compound's multifaceted nature makes it a valuable subject of study in various scientific fields, from chemistry and biology to industrial applications and medicine

Properties

IUPAC Name

N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N4O3S/c26-20-8-9-21(31-35(33,34)17-6-2-1-3-7-17)23(27)22(20)24(32)19-14-30-25-18(19)11-16(13-29-25)15-5-4-10-28-12-15/h1-14,31H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOQVEWYXOKLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676328
Record name N-{2,4-Difluoro-3-[5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl}benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918504-61-7
Record name N-{2,4-Difluoro-3-[5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl}benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide
Reactant of Route 2
N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide
Reactant of Route 5
N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide

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